N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide, also known as NS8593, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. NS8593 is a positive allosteric modulator of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a role in various physiological processes such as osmoregulation, mechanosensation, and inflammation.
Mechanism of Action
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide acts as a positive allosteric modulator of the TRPV4 ion channel. This means that it enhances the activity of the channel by binding to a site on the channel that is distinct from the channel's pore. TRPV4 channels are involved in various physiological processes such as osmoregulation, mechanosensation, and inflammation. By modulating the activity of TRPV4 channels, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide can affect these processes.
Biochemical and Physiological Effects:
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. In animal models, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to reduce pain sensitivity, improve endothelial function, and reduce blood pressure. Additionally, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to reduce inflammation in the gut and improve gut barrier function.
Advantages and Limitations for Lab Experiments
One advantage of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide is that it is a specific modulator of the TRPV4 ion channel, which allows for targeted modulation of this channel. However, one limitation is that N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide can also modulate other ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide. One area of research is the development of more potent and selective modulators of the TRPV4 ion channel. Additionally, the potential use of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide in the treatment of other diseases and conditions, such as cancer and neurodegenerative diseases, could be explored. Finally, the mechanism of action of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide and its effects on other ion channels could be further studied to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide involves a multi-step process, starting with the reaction of N-butylamine with 2-chloroacetyl chloride to form N-butyl-2-chloroacetamide. This intermediate is then reacted with 2-mercaptobenzothiazole to form N-butyl-N-(2-mercaptobenzothiazol-6-yl)acetamide. The final step involves the reaction of this intermediate with acetic anhydride and propargyl bromide to form N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide.
Scientific Research Applications
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been studied for its potential therapeutic use in various diseases and conditions. One area of research is its potential use in the treatment of pain. Studies have shown that N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide can inhibit the TRPV4 ion channel, which is involved in pain sensation. Another area of research is its potential use in the treatment of cardiovascular diseases. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to improve endothelial function and reduce blood pressure in animal models. Additionally, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been studied for its potential use in the treatment of inflammatory bowel disease, as it can reduce inflammation in the gut.
properties
IUPAC Name |
N-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-5-8-16(14(17)4-2)11-6-7-12-13(9-11)18-10-15-12/h4,10-11H,2-3,5-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVJXCZHLQAQNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCC2=C(C1)SC=N2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.